molecular formula C26H27N3O2 B10906771 N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide

N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide

Cat. No.: B10906771
M. Wt: 413.5 g/mol
InChI Key: AJNYJOBUYVNTRQ-UHFFFAOYSA-N
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Description

N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety linked to a phenylacetamide backbone, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE involves its interaction with neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to anticonvulsant effects . The compound’s structure allows it to bind to specific sites on the sodium channels, thereby influencing their function and reducing seizure activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE is unique due to its specific structural features that allow it to interact with neuronal sodium channels, making it a promising candidate for anticonvulsant therapy. Its benzylpiperazine moiety and phenylacetamide backbone contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O2/c30-25(19-21-9-3-1-4-10-21)27-24-14-8-7-13-23(24)26(31)29-17-15-28(16-18-29)20-22-11-5-2-6-12-22/h1-14H,15-20H2,(H,27,30)

InChI Key

AJNYJOBUYVNTRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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